molecular formula C21H25N3O4 B2400329 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203288-01-0

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2400329
M. Wt: 383.448
InChI Key: ZDNDAPYQAFEQFE-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, also known as DPU-4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. DPU-4 is a urea derivative and belongs to the class of quinoline-based compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of a wide variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates similar in structure to the compound of interest shows the potential for creating novel heterocyclic compounds with varied biological activities (Phillips & Castle, 1980).
  • Research on macrocyclic bis(ureas) based on diphenylurea, which are structurally related to the compound , explores their use as ligands for anion complexation, highlighting their potential in designing new materials for ion recognition and separation processes (Kretschmer, Dittmann, & Beck, 2014).

Potential Therapeutic Applications

  • Studies on tetrahydroisoquinoline derivatives containing urea functions have identified them as selective antagonists of the TRPM8 channel receptor, suggesting potential applications in prostate cancer treatment. The structural similarity of these derivatives to the compound suggests possible exploration in cancer therapy (De Petrocellis et al., 2016).
  • The design and synthesis of N-alkyl(anilino)quinazoline derivatives, which share functional groups with the compound , have been explored for their DNA-binding properties, indicating their potential as therapeutic agents targeting DNA interactions (Garofalo et al., 2010).

Pharmacological Studies

  • Research on novel synthesis methods for heterocyclic compounds, including quinazolinones, highlights the compound's relevance in developing pharmacologically active agents, particularly in targeting specific receptors or biological pathways (Ivanov, 2006).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-19(25)24-12-6-7-14-10-11-15(13-17(14)24)22-21(26)23-16-8-5-9-18(27-2)20(16)28-3/h5,8-11,13H,4,6-7,12H2,1-3H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNDAPYQAFEQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

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